2-(1-((5-methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole
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Overview
Description
2-(1-((5-methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound combines a pyrrolidine ring, a thiophene moiety, and a triazole ring, each contributing to its chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((5-methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino alcohol or an amino acid derivative.
Introduction of the Thiophene Moiety: The thiophene ring is often introduced via a sulfonylation reaction, where a thiophene derivative reacts with a sulfonyl chloride in the presence of a base.
Formation of the Triazole Ring:
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to facilitate the reactions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the sulfonyl group, potentially leading to the formation of amines or thiols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the heteroatoms in the rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halides, nucleophiles like amines or alcohols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, thiols.
Substitution Products: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features make it a candidate for targeting specific enzymes or receptors in the body.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as conductivity or reactivity, which are valuable in various technological applications.
Mechanism of Action
The mechanism by which 2-(1-((5-methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole exerts its effects depends on its interaction with molecular targets. The compound can bind to enzymes or receptors, altering their activity. The triazole ring often plays a crucial role in binding interactions, while the sulfonyl group can enhance solubility and stability.
Comparison with Similar Compounds
Similar Compounds
2-(1-((5-methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole: Similar structure but with a different position of the triazole ring.
5-methylthiophene-2-sulfonamide: Lacks the pyrrolidine and triazole rings.
1-(5-methylthiophen-2-yl)-2H-1,2,3-triazole: Lacks the pyrrolidine ring and sulfonyl group.
Uniqueness
The uniqueness of 2-(1-((5-methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole lies in its combination of three distinct functional groups, which confer a range of chemical reactivities and potential applications. This makes it a versatile compound in both research and industrial contexts.
Properties
IUPAC Name |
2-[1-(5-methylthiophen-2-yl)sulfonylpyrrolidin-3-yl]triazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S2/c1-9-2-3-11(18-9)19(16,17)14-7-4-10(8-14)15-12-5-6-13-15/h2-3,5-6,10H,4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJFKXZQBXLMLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCC(C2)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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